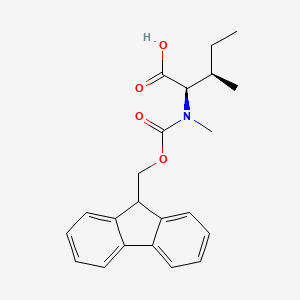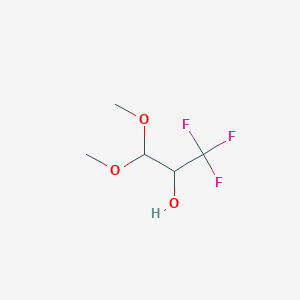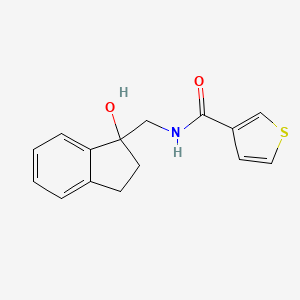![molecular formula C18H20N6OS B2862431 6-methyl-N-[(pyridin-4-yl)methyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775496-15-5](/img/structure/B2862431.png)
6-methyl-N-[(pyridin-4-yl)methyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-N-[(pyridin-4-yl)methyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[(pyridin-4-yl)methyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, pyridine derivatives, and thiazinane derivatives. The key steps may involve:
Condensation reactions: to form the pyrazolopyrazine core.
N-alkylation: to introduce the pyridylmethyl group.
Amidation: to attach the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazinane ring.
Reduction: Reduction reactions could be used to modify the pyrazolopyrazine core.
Substitution: Various substitution reactions can be performed on the pyridylmethyl group or the pyrazolopyrazine core.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: For studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 6-methyl-N-[(pyridin-4-yl)methyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
Pyrazolopyrazines: Other compounds in this class with similar core structures.
Thiazinane derivatives: Compounds with similar thiazinane rings.
Pyridylmethyl derivatives: Compounds with similar pyridylmethyl groups.
Uniqueness
The uniqueness of 6-methyl-N-[(pyridin-4-yl)methyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide lies in its specific combination of functional groups and its potential biological activity. This combination may confer unique properties, such as specific binding affinities or reactivity profiles, that distinguish it from other similar compounds.
属性
IUPAC Name |
6-methyl-N-(pyridin-4-ylmethyl)-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13-12-24-16(17(21-13)23-6-8-26-9-7-23)10-15(22-24)18(25)20-11-14-2-4-19-5-3-14/h2-5,10,12H,6-9,11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLIXUNOUKGKKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=NC=C3)C(=N1)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-methylphenyl)methyl]-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2862349.png)
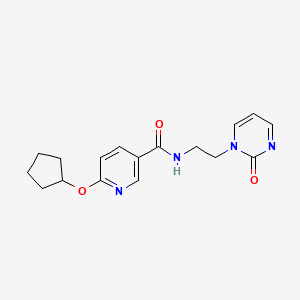
![ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate](/img/structure/B2862352.png)
![2-[4-(Trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2862353.png)
![1,4-Dioxaspiro[4.4]nonan-6-amine](/img/structure/B2862355.png)
![N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2862357.png)
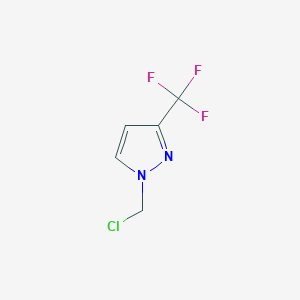
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide](/img/structure/B2862359.png)
![3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2862363.png)
![2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid](/img/structure/B2862367.png)
